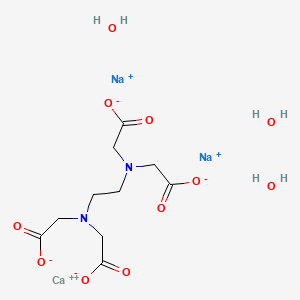
Chromic bromide hexahydrate
Overview
Description
It appears as green powder and is highly soluble in water . This compound is a source of chromium and bromide ions and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromic bromide hexahydrate can be synthesized by reacting bromine vapor with chromium powder at high temperatures, typically around 1000°C . The reaction is as follows: [ 2Cr + 3Br₂ → 2CrBr₃ ] The resulting chromium(III) bromide is then hydrated to form the hexahydrate.
Industrial Production Methods
Industrial production of this compound involves similar high-temperature reactions. The compound is purified by extracting with absolute diethyl ether to remove any chromium(II) bromide impurities and is subsequently washed with absolute diethyl ether and ethanol .
Chemical Reactions Analysis
Types of Reactions
Chromic bromide hexahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced by hydrogen gas at 350-400°C to form chromium(II) bromide[ 2CrBr₃ + H₂ → 2CrBr₂ + 2HBr ]
Oxidation: When heated in air, it oxidizes to form chromium(III) oxide and bromine gas[ 2CrBr₃ + 3O₂ → 2Cr₂O₃ + 6Br₂ ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction and oxygen for oxidation. The reactions typically occur at elevated temperatures ranging from 350°C to 1000°C .
Major Products Formed
The major products formed from these reactions include chromium(II) bromide, chromium(III) oxide, and bromine gas .
Scientific Research Applications
Chromic bromide hexahydrate has several scientific research applications:
Mechanism of Action
Chromic bromide hexahydrate exerts its effects primarily through the chromium ion. Chromium is part of the glucose tolerance factor, which is essential for insulin-mediated reactions. It helps maintain normal glucose metabolism and peripheral nerve function . The molecular targets include the insulin receptor, which is activated by chromium, enhancing insulin signal transduction pathways .
Comparison with Similar Compounds
Chromic bromide hexahydrate can be compared with other chromium(III) halides, such as:
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O): Similar in structure and solubility, but uses chloride ions instead of bromide.
Chromium(III) fluoride hexahydrate (CrF₃·6H₂O): Another similar compound with fluoride ions, used in different industrial applications.
This compound is unique due to its specific use in ethylene oligomerization catalysts and its high solubility in water, making it suitable for various aqueous applications .
Properties
IUPAC Name |
chromium(3+);tribromide;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOAYKRRSJTLOZ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3CrH12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474672 | |
| Record name | Chromium(3+) bromide--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82676-67-3, 13478-06-3 | |
| Record name | Chromic bromide hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082676673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium(3+) bromide--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium bromide (CrBr3), hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC BROMIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42D0736Y63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















